1-(2-(Methylthio)-4-(trifluoromethylthio)phenyl)hydrazine
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Overview
Description
1-(2-(Methylthio)-4-(trifluoromethylthio)phenyl)hydrazine is a compound that features both methylthio and trifluoromethylthio groups attached to a phenyl ring, with a hydrazine moiety
Preparation Methods
The preparation methods can vary, but they often involve the use of copper-catalyzed direct trifluoromethylthiolation reactions . These reactions are characterized by their mild conditions and good atom economy, making them practical for industrial applications.
Chemical Reactions Analysis
1-(2-(Methylthio)-4-(trifluoromethylthio)phenyl)hydrazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of corresponding amines.
Substitution: The trifluoromethylthio group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-(Methylthio)-4-(trifluoromethylthio)phenyl)hydrazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique functional groups make it a candidate for studying enzyme interactions and protein modifications.
Mechanism of Action
The mechanism of action of 1-(2-(Methylthio)-4-(trifluoromethylthio)phenyl)hydrazine involves its interaction with molecular targets through its functional groups. The trifluoromethylthio group can participate in electron transfer reactions, while the hydrazine moiety can form hydrogen bonds with biological molecules. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
1-(2-(Methylthio)-4-(trifluoromethylthio)phenyl)hydrazine can be compared with other similar compounds such as:
Trifluoromethyl phenyl sulfone: Used as a trifluoromethylating agent.
Phenyl hydrazine derivatives: Used in the synthesis of indoles and other aromatic compounds.
The uniqueness of this compound lies in its combination of methylthio and trifluoromethylthio groups, which confer distinct chemical properties and reactivity.
Properties
Molecular Formula |
C8H9F3N2S2 |
---|---|
Molecular Weight |
254.3 g/mol |
IUPAC Name |
[2-methylsulfanyl-4-(trifluoromethylsulfanyl)phenyl]hydrazine |
InChI |
InChI=1S/C8H9F3N2S2/c1-14-7-4-5(15-8(9,10)11)2-3-6(7)13-12/h2-4,13H,12H2,1H3 |
InChI Key |
GCAIZUYLGGEBQD-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=CC(=C1)SC(F)(F)F)NN |
Origin of Product |
United States |
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